(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF
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Overview
Description
(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-methyltetrahydrofuran (2-MeTHF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the trifluoromethoxy group enhances its reactivity and selectivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(trifluoromethoxy)benzyl)magnesium bromide typically involves the reaction of 3-(trifluoromethoxy)benzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(trifluoromethoxy)benzyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with (3-(trifluoromethoxy)benzyl)magnesium bromide include aldehydes, ketones, and halides. The reactions are typically carried out at low temperatures to control the reactivity and prevent side reactions. Solvents like 2-methyltetrahydrofuran are preferred due to their ability to stabilize the Grignard reagent .
Major Products Formed
The major products formed from reactions involving (3-(trifluoromethoxy)benzyl)magnesium bromide include secondary and tertiary alcohols, substituted aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals .
Scientific Research Applications
(3-(trifluoromethoxy)benzyl)magnesium bromide is extensively used in scientific research for:
Organic Synthesis: As a key reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical intermediates and active compounds.
Material Science: In the preparation of functionalized materials with specific properties.
Agrochemicals: For the synthesis of active ingredients in pesticides and herbicides.
Mechanism of Action
The mechanism of action of (3-(trifluoromethoxy)benzyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This leads to the formation of new carbon-carbon bonds. The trifluoromethoxy group enhances the nucleophilicity of the reagent, making it more reactive towards a variety of electrophiles .
Comparison with Similar Compounds
Similar Compounds
- (3-methoxybenzyl)magnesium bromide
- (3-chlorobenzyl)magnesium bromide
- (3-fluorobenzyl)magnesium bromide
Uniqueness
The presence of the trifluoromethoxy group in (3-(trifluoromethoxy)benzyl)magnesium bromide imparts unique reactivity and selectivity compared to other similar compounds. This makes it particularly valuable in reactions requiring high precision and specific functional group transformations .
Properties
IUPAC Name |
magnesium;1-methanidyl-3-(trifluoromethoxy)benzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQMPXIWOYXUCM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)OC(F)(F)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3MgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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